molecular formula C11H10N2OS B1436497 2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 56035-29-1

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B1436497
CAS No.: 56035-29-1
M. Wt: 218.28 g/mol
InChI Key: JSYZOQNANLSNMY-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring structure with a ketone (carbonyl) group

Preparation Methods

Synthetic Routes

Several synthetic routes can be employed to prepare 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. A commonly used method involves the cyclization of appropriate precursors under specific conditions. For instance, a nucleophilic substitution reaction starting from a suitable precursor, like 2-aminothiophenol and benzaldehyde, can be employed to introduce the phenyl and methylthio groups onto the pyrimidine core.

Reaction Conditions

The synthesis often requires an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like piperidine or potassium carbonate. The reaction temperature usually ranges between 80-100°C, ensuring optimal yields.

Industrial Production Methods

In an industrial setting, large-scale production might involve continuous-flow reactors to enhance efficiency and yield. These reactors provide consistent reaction conditions, which are crucial for the reproducibility and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one participates in several types of chemical reactions including:

  • Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group, though this is less common.

  • Substitution: Halogenation and other electrophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.

  • Substitution Reactions: Bromine or chlorine in the presence of a Lewis acid like ferric chloride.

Major Products

  • Oxidation Products: Sulfoxides or sulfones.

  • Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylthio)-6-phenylpyrimidin-4(3H)-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

Biology

In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly those targeting kinases and other proteins involved in cellular signaling pathways.

Medicine

Pharmacologically, this compound and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one often involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding or other interactions, facilitating the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidin-4(3H)-one: Lacks the methylthio group, offering different chemical reactivity and biological properties.

  • 6-Methylpyrimidin-4(3H)-one: Lacks the phenyl group, resulting in reduced aromatic character and altered interaction with biological targets.

Uniqueness

That's a deep dive into 2-(methylthio)-6-phenylpyrimidin-4(3H)-one! What’s got you so interested in this particular compound?

Properties

IUPAC Name

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZOQNANLSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286935
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56035-29-1
Record name 56035-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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